molecular formula C42H84N2O8S B13770560 Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate CAS No. 65060-30-2

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate

Cat. No.: B13770560
CAS No.: 65060-30-2
M. Wt: 777.2 g/mol
InChI Key: NOOBNDAKYYRZLH-UHFFFAOYSA-M
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Description

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is a complex organic compound with the molecular formula C41H81N2O4.CH3O4S and a molecular weight of 777.2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate typically involves the esterification of piperazine derivatives with hexadecanoic acid (palmitic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired ester bonds. The process involves the following steps:

    Esterification: Piperazine is reacted with hexadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with membrane proteins and lipids.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium: Similar structure with octadecanoic acid esters instead of hexadecanoic acid.

    1-Methyl-1,4-bis[2-[(1-oxooctyl)oxy]ethyl]piperazinium: Contains shorter octyl chains instead of hexadecyl chains.

Uniqueness

Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is unique due to its specific ester groups derived from hexadecanoic acid, which confer distinct physicochemical properties such as higher hydrophobicity and potential for forming stable micelles in aqueous solutions.

Properties

CAS No.

65060-30-2

Molecular Formula

C42H84N2O8S

Molecular Weight

777.2 g/mol

IUPAC Name

2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methyl sulfate

InChI

InChI=1S/C41H81N2O4.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40(44)46-38-34-42-32-35-43(3,36-33-42)37-39-47-41(45)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NOOBNDAKYYRZLH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCN1CC[N+](CC1)(C)CCOC(=O)CCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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